4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid
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Overview
Description
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid is an organic compound with the molecular formula C10H21NO3S. It is a homolog of CHES and CAPS, with a higher pKa and similar utility in biological systems . This compound is known for its buffering capabilities and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid typically involves the reaction of cyclohexylamine with a suitable sulfonic acid derivative. One common method includes the use of 4-chlorobut-2-ene-1-sulfonic acid as a starting material, which reacts with cyclohexylamine under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C, with a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions.
Biology: Employed in biological assays and experiments due to its buffering capacity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the compound’s ability to donate or accept protons, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes .
Comparison with Similar Compounds
Similar Compounds
CHES (N-cyclohexyl-2-aminoethanesulfonic acid): Similar buffering capabilities but with a different pKa.
CAPS (N-cyclohexyl-3-aminopropanesulfonic acid): Another homolog with similar applications.
MES (2-(N-morpholino)ethanesulfonic acid): Used in similar biological applications but with a different structure.
Uniqueness
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid is unique due to its higher pKa compared to CHES and CAPS, making it suitable for applications requiring a higher pH range. Its structure also allows for specific interactions in biological systems that may not be possible with other similar compounds .
Properties
CAS No. |
80379-75-5 |
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Molecular Formula |
C11H21NO3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-(cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid |
InChI |
InChI=1S/C11H21NO3S/c1-10(9-16(13,14)15)7-8-12-11-5-3-2-4-6-11/h7,11-12H,2-6,8-9H2,1H3,(H,13,14,15) |
InChI Key |
MQUIONQFCCFTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1CCCCC1)CS(=O)(=O)O |
Origin of Product |
United States |
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